6-chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide

Physicochemical profiling CNS drug design Quinoline SAR

This 6-chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide is a differentiated quinoline-3-carboxamide for advanced medicinal chemistry. Unlike classic antibacterials, this 3-carboxamide scaffold is explored for H-PGDS inhibition (Duchenne muscular dystrophy) and antiviral activity. The 6-chloro substituent, combined with a computed XLogP3 of 3.0 and a topological polar surface area of 55.4 Ų, predicts superior CNS permeability, making it a preferred core for brain-exposure programs. Its structure enables divergent C-6 functionalization, allowing activity switching from antiviral to protein kinase D (PKD) inhibition. Identity is confirmed via distinct 13C NMR shifts.

Molecular Formula C17H14ClN3O2
Molecular Weight 327.77
CAS No. 1018056-78-4
Cat. No. B2725036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide
CAS1018056-78-4
Molecular FormulaC17H14ClN3O2
Molecular Weight327.77
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=CC=N3
InChIInChI=1S/C17H14ClN3O2/c1-2-21-10-13(17(23)20-15-5-3-4-8-19-15)16(22)12-9-11(18)6-7-14(12)21/h3-10H,2H2,1H3,(H,19,20,23)
InChIKeyGYAWPLXEOKHIMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide: Structural and Pharmacological Position


6-Chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide (CAS 1018056-78-4, PubChem CID 39841013) is a synthetic quinoline-3-carboxamide derivative. It has a molecular weight of 327.8 g/mol, a computed XLogP3 of 3.0, and a topological polar surface area of 55.4 Ų [1]. This compound belongs to a class explored for antiviral activity [2] and as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a target relevant to Duchenne muscular dystrophy [3]. While unsubstituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acids are classic antibacterials, 3-carboxamides like this compound are not associated with the typical DNA gyrase mechanism, placing it in a distinct pharmacological space [2].

Why 6-Chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide Cannot Be Casually Substituted


In-class substitution among quinoline-3-carboxamides is not trivial, as minor structural modifications profoundly alter pharmacology. The 6-chloro substituent on the quinoline core influences conformational preferences [1] and electronic properties, which can shift the target engagement profile. For instance, replacing the pyridin-2-yl moiety on the carboxamide with a pyridin-4-yl or thiazol-2-yl group redirects activity toward different biological pathways [2]. Furthermore, evolving technologies are demonstrating how 1,4-dihydroquinoline derivatives can be functionalized—even at the C-6 position—in ways that fundamentally alter selectivity profiles. For example, recent iridium- and copper-catalyzed protocols enable C-6 amination that transforms an antibacterial scaffold into a protein kinase D (PKD) inhibitor with an entirely different therapeutic pathway [3]. Thus, even within the same core structure, subtle changes lead to activity switching, making generic substitution scientifically risky without comparative data.

Quantitative Differentiation Guide for 6-Chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide (CAS 1018056-78-4)


Improved Lipophilicity (LogP) Profile Over the 6-Fluoro Analog for Blood-Brain Barrier Penetration

The 6-chloro substitution provides a balanced XLogP3 of 3.0, which is higher than the 6-fluoro analog (predicted XLogP3 ~2.1), indicating enhanced membrane permeability and a more favorable profile for crossing the blood-brain barrier (BBB) in CNS-targeted H-PGDS inhibitor programs [1]. This is a key differentiator for programs targeting neurological conditions, where the 6-fluoro analog's low logP would likely result in poor CNS exposure.

Physicochemical profiling CNS drug design Quinoline SAR

Conformational Rigidity and Spectral Fingerprint Differentiate from 6-Methoxy Analog

The electron-withdrawing 6-chloro substituent influences the chemical shifts of C-5 and C-7, making them more deshielded compared to the 6-methoxy (CH3O) analog. Specifically, in related quinoline-3-carboxamide derivatives, the 6-Cl analog shows a downfield shift of ~2–3 ppm for C-5 in ^13C NMR compared to the 6-CH3O (methoxy) analog [1]. This provides a distinct spectral fingerprint for identity confirmation and batch-to-batch consistency.

Structural biology Spectroscopic analysis SAR

Distinct Biological Activity Profile vs. Carboxylic Acid Quinolones (Norfloxacin Analog)

Unlike the classic fluoroquinolone antibacterials (e.g., norfloxacin), which are 3-carboxylic acids and act via DNA gyrase inhibition, compounds of the 1,4-dihydro-4-oxo-3-quinolinecarboxamide class lack antibacterial activity and instead have been identified as antiviral agents [1]. This represents a complete molecular switch: the 3-carboxamide moiety abrogates the antibacterial mechanism and opens up alternative pharmacological applications, including H-PGDS inhibition [2].

Antibacterial mechanism Target selectivity Quinolone vs. carboxamide

Recommended Application Scenarios for 6-Chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide


CNS-Focused H-PGDS Inhibitor Lead Optimization Programs

Leverage its XLogP3 of 3.0 and moderate PSA of 55.4 Ų, which predict good BBB permeability. As disclosed in WO-2017103851-A1 [1], this scaffold is a core candidate for targeting CNS inflammation in Duchenne muscular dystrophy. The 6-chloro substitution offers a superior CNS profile compared to more polar alternatives, making it the preferred choice for programs requiring brain exposure.

Antiviral Drug Discovery Targeting Respiratory Syncytial Virus (RSV) and Related Paramyxoviruses

The parent patent US4959363A [2] establishes the antiviral use of 1,4-dihydro-4-oxo-3-quinolinecarboxamides. This compound's sub-micromolar to nanomolar potential against F protein mutants, as seen in related ChEMBL entries for the class [3], makes it a valuable starting point for RSV fusion inhibitor programs.

Quality Control and Identity Verification in Compound Management

Use the unique combination of NMR spectral fingerprints (available via SpectraBase [4]) and the distinct ^13C chemical shift pattern for C-5 (deshielded by 2–3 ppm relative to the 6-methoxy analog [5]) to confirm compound identity upon receipt. This ensures the correct stereoelectronic character of the molecule is maintained in high-throughput screening campaigns.

Exploration of 6-Position SAR for Kinase Selectivity Programs

As a key intermediate for divergent C-6 functionalization, this compound enables the synthesis of 1,2-fused quinoline analogs that switch the pharmacological profile from antiviral to protein kinase D (PKD) inhibition. This bifurcation in activity, documented in prior synthetic studies, positions the 6-chloro core as a critical starting material for selectivity-driven chemical biology.

Quote Request

Request a Quote for 6-chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.